2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-{[4-(naphthalen-2-yloxy)phenyl]amino}-5-oxopentanoate
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Overview
Description
2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-{[4-(NAPHTHALEN-2-YLOXY)PHENYL]CARBAMOYL}BUTANOATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of aromatic rings, sulfonyl groups, and ester functionalities, making it a versatile molecule for chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-{[4-(NAPHTHALEN-2-YLOXY)PHENYL]CARBAMOYL}BUTANOATE typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the preparation of the sulfonylated phenyl ester and the naphthyl carbamate derivatives. These intermediates are then coupled under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-{[4-(NAPHTHALEN-2-YLOXY)PHENYL]CARBAMOYL}BUTANOATE can undergo various chemical reactions, including:
Oxidation: The aromatic rings and ester groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonyl and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of new ester or amide derivatives.
Scientific Research Applications
2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-{[4-(NAPHTHALEN-2-YLOXY)PHENYL]CARBAMOYL}BUTANOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-{[4-(NAPHTHALEN-2-YLOXY)PHENYL]CARBAMOYL}BUTANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(4-METHOXYBENZYL)OXY]PHENYL}ACETONITRILE
- 2-{4-[(4-METHYLBENZYL)OXY]PHENYL}ACETONITRILE
Uniqueness
Compared to similar compounds, 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-{[4-(NAPHTHALEN-2-YLOXY)PHENYL]CARBAMOYL}BUTANOATE features a unique combination of functional groups that confer distinct chemical reactivity and biological activity. Its sulfonyl and ester groups, along with the naphthyl moiety, make it a versatile molecule for various applications.
Properties
Molecular Formula |
C36H31NO8S |
---|---|
Molecular Weight |
637.7 g/mol |
IUPAC Name |
[2-[4-(4-methylphenyl)sulfonyloxyphenyl]-2-oxoethyl] 5-(4-naphthalen-2-yloxyanilino)-5-oxopentanoate |
InChI |
InChI=1S/C36H31NO8S/c1-25-9-21-33(22-10-25)46(41,42)45-31-16-12-27(13-17-31)34(38)24-43-36(40)8-4-7-35(39)37-29-14-19-30(20-15-29)44-32-18-11-26-5-2-3-6-28(26)23-32/h2-3,5-6,9-23H,4,7-8,24H2,1H3,(H,37,39) |
InChI Key |
WNAWBRNBHIDNKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CCCC(=O)NC3=CC=C(C=C3)OC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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